molecular formula C24H21N5O4 B2377548 6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876669-79-3

6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2377548
CAS No.: 876669-79-3
M. Wt: 443.463
InChI Key: LJNQSAAQAHLDKS-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl substitutions, and a phenacyl group attached to the purino[7,8-a]imidazole core

Preparation Methods

The synthesis of 6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the purino[7,8-a]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted imidazoles and purines.

    Introduction of the phenacyl group: This step often involves Friedel-Crafts acylation reactions using phenacyl chloride in the presence of a Lewis acid catalyst.

    Methoxyphenyl substitution: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Dimethylation: Methyl groups are typically introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal complexes), and specific temperature and pressure conditions.

Scientific Research Applications

6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes and receptors.

    Biology: It can be used as a probe to study biological processes and pathways, particularly those involving purine and imidazole derivatives.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

    Imidazole derivatives: Similar to the purino[7,8-a]imidazole core, imidazole derivatives are widely studied for their pharmacological properties.

    Purine derivatives: These compounds are important in medicinal chemistry due to their role in various biological processes.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

CAS No.

876669-79-3

Molecular Formula

C24H21N5O4

Molecular Weight

443.463

IUPAC Name

6-(2-methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H21N5O4/c1-15-13-27-20-21(25-23(27)29(15)17-11-7-8-12-19(17)33-3)26(2)24(32)28(22(20)31)14-18(30)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3

InChI Key

LJNQSAAQAHLDKS-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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